2-(Cyclopentylmethoxy)-5-fluoropyrimidine
Description
2-(Cyclopentylmethoxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by a cyclopentylmethoxy substituent at the 2-position and a fluorine atom at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and fluorinated derivatives are widely studied for their biological activities, particularly in oncology and antiviral therapies . The cyclopentylmethoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability and alter metabolic stability compared to simpler alkoxy or alkyl substituents .
Properties
IUPAC Name |
2-(cyclopentylmethoxy)-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYHAJAZOUUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)-5-fluoropyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyclopentylmethoxy Group: The cyclopentylmethoxy group can be attached through a nucleophilic substitution reaction using cyclopentylmethanol and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethoxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
2-(Cyclopentylmethoxy)-5-fluoropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the cyclopentylmethoxy group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate biological pathways by modulating the activity of its target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
- 4-Chloro-2-ethoxy-5-fluoropyrimidine (Similarity: 0.94) : The ethoxy group at the 2-position is less bulky than cyclopentylmethoxy, reducing steric hindrance. Key Difference: Cyclopentylmethoxy’s bulk may reduce enzymatic degradation compared to ethoxy, extending half-life.
- 2-Chloro-5-methoxypyrimidine : A methoxy group at the 5-position and chlorine at the 2-position. Key Difference: Fluorine’s electronegativity in 2-(Cyclopentylmethoxy)-5-fluoropyrimidine enhances binding to target enzymes like thymidylate synthase .
Heterocyclic Modifications
Physicochemical Properties
Key Insights :
- Lower water solubility of the target compound may necessitate prodrug strategies for therapeutic use .
Commercial and Research Relevance
- Supplier Availability : Analogues like 2-(Cyclopropylmethoxy)-5-fluoropyridine are supplied by 10+ manufacturers, indicating industrial interest in alkoxy-fluoropyrimidines .
- Patent Landscape: Unique substituents (e.g., cyclopentylmethoxy) offer novel intellectual property opportunities compared to common derivatives like 5-FU .
Biological Activity
2-(Cyclopentylmethoxy)-5-fluoropyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a summary of research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHFNO
- CAS Number : 2195939-77-4
The presence of a fluorine atom at the 5-position of the pyrimidine ring enhances its biological activity by influencing lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Studies suggest that it interacts with enzymes and receptors involved in various cellular processes, potentially leading to:
- Inhibition of cell proliferation : The compound exhibits growth inhibitory effects on cancer cell lines, similar to other pyrimidine derivatives.
- Antiviral properties : Preliminary data indicate potential antiviral activity, possibly through interference with viral replication mechanisms.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | 0.5 | Inhibition of DNA synthesis |
| A549 Lung Cancer | 0.8 | Induction of apoptosis |
| HeLa Cervical Cancer | 0.6 | Disruption of cell cycle progression |
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer efficacy against human leukemia cells.
- Findings : The compound was found to induce apoptosis in L1210 cells, with a notable increase in caspase-3 activity, suggesting a mitochondrial pathway involvement.
-
Case Study on Antiviral Effects :
- Objective : To assess antiviral properties against influenza virus.
- Findings : The compound showed a significant reduction in viral titers in infected cell cultures, indicating its potential as an antiviral agent.
Research Findings
Recent research has highlighted the following aspects regarding the biological activity of this compound:
- Selectivity and Toxicity : Comparative studies indicate that this compound has a favorable selectivity index over normal cells, suggesting lower toxicity profiles.
- Synergistic Effects : When combined with other chemotherapeutic agents, it demonstrated enhanced efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
